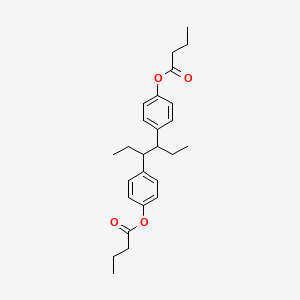

Hexestrol dibutyrate

Description

Historical Trajectories of Research on Non-Steroidal Estrogens

The quest for effective estrogenic and anti-estrogenic compounds dates back to the early 20th century. The discovery of the first non-steroidal antiestrogen, ethamoxytriphetol (B1671385) (MER25), in 1958 marked a pivotal moment, opening avenues for diverse clinical applications nih.govnih.govresearchgate.net. This discovery spurred the development of a range of potent synthetic estrogenic and anti-estrogenic agents, including clomiphene, nafoxidine, and tamoxifen (B1202) nih.govnih.govresearchgate.net.

The stilbene (B7821643) derivatives, such as diethylstilbestrol (B1670540) (DES), hexestrol (B1673224), and dienestrol (B18971), emerged as significant synthetic non-steroidal estrogens mdpi.comwikipedia.org. These compounds were initially recognized for their potent estrogenic activity and found applications in the treatment of hormone-dependent conditions, including advanced breast and prostate cancers, as well as in hormone replacement therapy wikipedia.orgaacrjournals.orgresearchgate.net. Their structural similarity to natural estrogens allowed them to interact with estrogen receptors (ERs), mimicking or modulating estrogenic effects mdpi.com. Beyond human therapeutics, stilbenes were also utilized in animal husbandry for their anabolic effects and growth-promoting properties mdpi.com. However, the recognition of potential adverse effects associated with some synthetic estrogens, such as DES, led to a re-evaluation and eventual discontinuation of their use in certain therapeutic areas, like menopausal hormone therapy, due to disproportionate effects on liver protein synthesis wikipedia.org.

Scholarly Evolution of Inquiry into Hexestrol and its Structural Analogs

Hexestrol (4,4'-(1,2-diethylethylene)diphenol) itself was first described in 1938 by Campbell, Dodds, and Lawson, having been isolated from the demethylation products of anethole (B165797) wikipedia.org. As a non-steroidal estrogen, it shares structural kinship with other prominent stilbenes like diethylstilbestrol (DES) and dienestrol mdpi.comresearchgate.net. Research has consistently demonstrated hexestrol's significant estrogenic properties and its ability to bind to estrogen receptors (ERs) oup.com. Studies have quantified its affinity for both ERα and ERβ, indicating binding affinities that are comparable to, or even slightly higher than, that of estradiol (B170435) wikipedia.org.

The scholarly interest in hexestrol has extended to its various structural analogs and derivatives. These investigations have explored modifications to the hexestrol core to understand structure-activity relationships (SAR) and to develop compounds with altered or enhanced properties researchgate.netnih.govnih.gov. For instance, research has focused on synthesizing hexestrol derivatives linked to cytotoxic agents, aiming to leverage the ER-binding affinity of hexestrol for targeted delivery of cytotoxic payloads to receptor-positive cells nih.gov. Other studies have synthesized hexestrol ethers and substituted deoxyhexestrols, investigating how these chemical modifications influence receptor binding and biological activity nih.gov. These efforts are part of a broader scientific endeavor to dissect the molecular interactions between stilbenoid estrogens and their receptors.

Rationale for Continued Academic Investigation into Hexestrol Dibutyrate and Related Compounds

The ongoing study of this compound and its related compounds is driven by the fundamental scientific imperative to elucidate the intricate mechanisms of estrogen receptor (ER) signaling and to explore novel therapeutic or research tools. The rationale for investigating derivatives like this compound stems from several key areas of research:

Structure-Activity Relationship (SAR) Studies: Understanding how specific structural modifications to the hexestrol scaffold influence its interaction with ERs is crucial. SAR studies aim to identify key functional groups and spatial arrangements that dictate binding affinity, receptor conformation, and subsequent biological response researchgate.netnih.govnih.gov. For example, research has shown that certain substitution patterns on stilbene-diol cores can lead to significant selectivity for ERβ over ERα, suggesting potential for subtype-specific modulation researchgate.net.

Development of Selective ER Modulators (SERMs): The field is continually seeking compounds that can selectively activate or inhibit ER activity in specific tissues. By modifying the hexestrol structure, researchers aim to develop derivatives that exhibit distinct pharmacological profiles, potentially leading to more targeted therapies with improved safety and efficacy researchgate.net.

Affinity Labeling and Cytotoxic Agents: Hexestrol derivatives incorporating chemically reactive groups have been synthesized to serve as affinity labels for the estrogen receptor or as selective cytotoxic agents. These compounds can irreversibly inactivate the receptor or deliver cytotoxic effects specifically to ER-positive cells, offering avenues for cancer research and therapy nih.govnih.gov.

Probing Receptor Mechanisms: The synthesis of novel hexestrol analogs allows researchers to probe the molecular details of ER binding and activation. For instance, studies have examined how different substituents affect the receptor's conformational state and its interaction with coactivator proteins researchgate.netuomustansiriyah.edu.iq.

The continued academic investigation into this compound and its analogs is therefore integral to advancing our understanding of estrogen biology and to the development of next-generation pharmaceuticals and research probes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36557-18-3 |

|---|---|

Molecular Formula |

C26H34O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[4-[4-(4-butanoyloxyphenyl)hexan-3-yl]phenyl] butanoate |

InChI |

InChI=1S/C26H34O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18,23-24H,5-10H2,1-4H3 |

InChI Key |

JTBPVVVYALFNNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCC |

Origin of Product |

United States |

Research Findings and Data

Estrogen Receptor Binding Affinity

Studies have quantified the binding affinity of hexestrol and related compounds to estrogen receptors, providing crucial data for understanding their potency.

| Compound | ERα Affinity (% of Estradiol) | ERβ Affinity (% of Estradiol) | Assay Method / Context | Source |

| Hexestrol | ~302% | ~234% | Relative binding affinity | wikipedia.org |

| Hexestrol | 9.27 nM (IC50) | N/A | Fluorescence polarization (FP) assay | mdpi.com |

| Diethylstilbestrol (B1670540) (DES) | 22.38 nM (IC50) | N/A | Fluorescence polarization (FP) assay | mdpi.com |

| Dienestrol (B18971) | 12.94 nM (IC50) | N/A | Fluorescence polarization (FP assay | mdpi.com |

| Hexestrol derivatives | ~1% | N/A | Relative binding affinity to ERs | nih.gov |

Note: "N/A" indicates that data for that specific receptor subtype or assay was not reported in the cited source.

Structure-Activity Relationship (SAR) Insights

Investigations into the structure-activity relationships of hexestrol and its analogs highlight key molecular features that influence their interaction with estrogen receptors.

| Structural Feature | Impact on ER Binding/Activity | Rationale/Mechanism | Source |

| Aromatic ring with a C-3 hydroxyl group | Essential for activity | Facilitates hydrogen bonding and crucial interactions within the ER ligand-binding domain. | uomustansiriyah.edu.iq |

| Alkyl chain (e.g., the diethyl groups in hexestrol) | Induces a distinct receptor conformation; can prevent agonist action in certain derivatives | Influences the precise fit within the ER binding pocket, affecting downstream signaling. | researchgate.netuomustansiriyah.edu.iq |

| Substituents on aromatic rings | Can introduce steric effects and influence electron-donating capability | Modulates the nature of drug-receptor interactions and electronic distribution. | nih.gov |

| Non-polar substituents on internal carbon atoms | Can confer high selectivity (>100-fold) for ERβ | Tailors binding affinity to specific ER subtypes by interacting with distinct residues in the binding pocket. | researchgate.net |

| Chemically reactive groups (e.g., halo ketone, epoxide) | Can act as affinity labels or cytotoxic agents; lead to rapid receptor inactivation | Enables covalent modification of the ER or cell-killing mechanisms, useful for biochemical studies or therapy. | nih.gov |

These findings underscore the importance of precise molecular design in developing compounds that can effectively interact with estrogen receptors, paving the way for targeted research and potential therapeutic applications.

Synthesis of Haptens and Conjugates for Immunochemical Assay Development

Preparation of Immunogens (e.g., HES-MCPE-BSA) and Enzyme-Linked Antigens (e.g., HES-MCPE-HRP) via Mixed Anhydride (B1165640) Methodsresearchgate.net

The preparation of immunogens and enzyme-linked antigens is crucial for developing immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), for the detection and quantification of Hexestrol and its related compounds. This involves conjugating Hexestrol derivatives to carrier proteins like Bovine Serum Albumin (BSA) or Horseradish Peroxidase (HRP).

The mixed anhydride method is a widely used technique for this purpose. Typically, Hexestrol is first modified to introduce a reactive carboxyl group, for example, by forming Hexestrol-6-carboxymethyloxime (HES-6-CMO) semanticscholar.org. This derivative is then activated by reacting its carboxyl group with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base, forming a mixed anhydride intermediate. This highly reactive intermediate readily couples with the amine groups (e.g., lysine (B10760008) residues) present on the carrier proteins (BSA or HRP), forming stable amide bonds. This process effectively attaches the Hexestrol derivative to the protein, creating the desired immunogen or enzyme-linked antigen. For instance, Hexestrol-BSA and Hexestrol-HRP conjugates have been prepared using this approach semanticscholar.orgmybiosource.com.

Table 1: Conjugation of Hexestrol Derivatives to Carrier Proteins

| Conjugate Name | Carrier Protein | Conjugation Method | Hexestrol/Protein Molar Ratio | Reference |

|---|---|---|---|---|

| HES-6-CMO-BSA | Bovine Serum Albumin (BSA) | Mixed Anhydride | Data not specified in search results | researchgate.netsemanticscholar.org |

Preparation of Hexestrol-Linked Conjugates for Mechanistic Studies

Hexestrol-linked conjugates are synthesized to explore their potential as targeted cytotoxic agents, leveraging Hexestrol's affinity for estrogen receptors to deliver therapeutic payloads specifically to hormone-dependent cancer cells. These studies aim to understand the mechanisms of action of such conjugates.

Synthesis of Hexestrol-N-lost Derivativesnih.gov

The synthesis of Hexestrol conjugates with nitrogen mustards (N-lost derivatives) is aimed at creating targeted alkylating agents. These compounds are designed to deliver the cytotoxic effects of nitrogen mustards to cells overexpressing estrogen receptors. The synthesis typically involves creating a linker that can attach to both Hexestrol and a nitrogen mustard moiety. Hexestrol is modified to include a reactive functional group, which is then coupled to a functionalized nitrogen mustard derivative, such as chlorambucil (B1668637) or melphalan, via an amide, ester, or ether linkage.

Synthesis of Hexestrol-(Chloroethyl)Nitrosoureanih.gov

This class of conjugates aims to deliver the cytotoxic and carbamoylating properties of chloroethylnitrosoureas to estrogen receptor-positive cells. The synthesis involves linking Hexestrol to a chloroethylnitrosourea precursor. This is typically achieved by forming an ester or amide bond between a modified Hexestrol derivative and a suitably functionalized chloroethylnitrosourea component.

Synthesis of Hexestrol-Cyclophosphamide and Hexestrol-Epoxidenih.gov

Further exploration into targeted cytotoxic agents includes conjugating Hexestrol with other potent chemotherapeutic agents like cyclophosphamide (B585) and epoxides.

Hexestrol-Cyclophosphamide: The synthesis involves linking Hexestrol to cyclophosphamide, an alkylating agent that requires metabolic activation. This conjugation can be achieved through a linker, often forming an ester or amide bond. For example, a hydroxylated cyclophosphamide derivative could be esterified with a carboxylated Hexestrol derivative.

Hexestrol-Epoxide: This involves conjugating Hexestrol to molecules containing an epoxide functionality. Epoxides are highly reactive alkylating agents. The synthesis would likely involve reacting a nucleophilic group on a Hexestrol derivative with an epoxide ring or attaching Hexestrol to a molecule that carries an epoxide moiety.

These conjugates often exhibit reduced binding affinity to estrogen receptors compared to estradiol (B170435), typically in the range of 0.3-10%, but retain significant alkylating activity and can effectively inactivate the receptor nih.gov.

Table 2: Hexestrol Cytotoxic Drug Conjugates

| Conjugate Type | Cytotoxic Moiety | Linkage Strategy | Key Reagents/Steps | Data (e.g., Yield) | Reference |

|---|---|---|---|---|---|

| Hexestrol-N-lost | Nitrogen Mustard Derivative | Amide/Ester/Ether | Functionalized Hexestrol + Functionalized Nitrogen Mustard | Not specified | nih.gov |

| Hexestrol-Chloroethylnitrosourea | Chloroethylnitrosourea | Ester/Amide | Functionalized Hexestrol + Chloroethylnitrosourea precursor | Not specified | nih.gov |

| Hexestrol-Cyclophosphamide | Cyclophosphamide | Ester/Amide | Functionalized Hexestrol + Functionalized Cyclophosphamide | Not specified | nih.gov |

Radiochemical Synthesis of Labeled Hexestrol Analogs for Receptor Binding and Distribution Studies

Radiolabeled Hexestrol analogs are essential for studying the pharmacokinetics, receptor binding characteristics, and tissue distribution of these compounds. This allows for a deeper understanding of their biological fate and targeting efficiency.

Synthesis of Hexestrol Diazoketopropyl Ethernih.govresearchgate.net

The synthesis of radiolabeled Hexestrol diazoketopropyl ether involves incorporating a radioactive isotope (e.g., tritium, ¹¹C, or ¹⁸F) into the molecule. The compound is characterized by a diazoketone group and an ether linkage. The synthesis of such derivatives often involves preparing the diazoketone functionality from suitable precursors, such as acid chlorides reacting with diazomethane, or other established radiolabeling strategies. The 'propyl ether' component suggests the incorporation of a propyl chain via an ether linkage. For example, radiolabeled hexestrol diazoketopropyl ether has been synthesized with high specific activities (50-100 Ci/mmol) and radiochemical purities exceeding 95% nih.gov. These labeled compounds are valuable for photochemical studies and receptor binding assays.

Table 3: Radiolabeled Hexestrol Analogs

| Labeled Analog | Radiolabel | Synthesis Method | Key Precursor | Radiochemical Yield (%) | Specific Activity (Ci/mmol) | Reference |

|---|

Compound List:

Hexestrol dibutyrate

Hexestrol

Hexestrol-6-carboxymethyloxime (HES-6-CMO)

Bovine Serum Albumin (BSA)

Horseradish Peroxidase (HRP)

Hexestrol-N-lost derivative

Chlorambucil

Melphalan

Hexestrol-(Chloroethyl)Nitrosourea

Hexestrol-Cyclophosphamide

Hexestrol-Epoxide

Hexestrol Diazoketopropyl Ether

Synthesis of Hexestrol Azide (B81097) Derivativesnih.govnih.govacs.org

Hexestrol azide derivatives have been synthesized as photosensitive compounds for photoaffinity labeling of estrogen binding proteins. These derivatives are prepared to covalently attach to the estrogen receptor upon irradiation, allowing for the study of receptor-ligand interactions.

One reported synthesis involves preparing hexestrol azide (8a) in radiolabeled form, achieving good yields with specific activities in the range of 50-100 Ci per mmol and radiochemical purities exceeding 95% nih.gov. Another study synthesized a series of chemically reactive derivatives of Hexestrol, including those with azide groups, as potential affinity labels for the estrogen receptor or as cytotoxic agents. Specifically, 4-azidodeoxyhexestrol was noted as an efficient receptor inactivator nih.gov. The synthesis of hexestrol azide derivatives has been achieved using improved synthetic procedures, enabling their use in photochemical studies in solution nih.govacs.org.

Synthesis of Halogenated Hexestrol Analogs for Estrogen Receptor Probesnih.govresearchgate.netresearchgate.netnih.govsnmjournals.org

A significant area of research has focused on the synthesis of halogenated Hexestrol analogs, particularly for their application as estrogen receptor probes and potential imaging agents for breast tumors. These studies have involved introducing halogens such as fluorine, chlorine, bromine, and iodine at various positions of the Hexestrol structure.

For instance, a series of Hexestrol analogs with halogens at the terminus of the hexane (B92381) chain, including fluoro-, chloro-, bromo-, and iodohexestrols, were synthesized and tritium-labeled nih.govnih.gov. These compounds were evaluated for their binding affinity to the estrogen receptor from uterine tissues. The binding affinity generally decreased from fluoro- to iodo-analogs, with fluorohexestrol showing the highest affinity (129% of estradiol) and iodohexestrol showing 60% of estradiol's affinity nih.gov.

Specifically, o-fluorohexestrol and 1-fluoro-, 1-bromo-, and 1-iodohexestrol (B1212577) have been prepared and tritium-labeled for investigating their potential as ER-based imaging agents researchgate.netnih.gov. These compounds demonstrated high-affinity binding to the estrogen receptor in vitro researchgate.netnih.gov. Studies indicated that these halogenated Hexestrols show selective uptake in target tissues, with fluorohexestrols exhibiting the greatest selectivity, making them promising candidates for imaging estrogen receptor-positive breast tumors nih.govnih.gov. Further research explored the synthesis of fluorine-18 (B77423) labeled Hexestrol derivatives, such as 1-[¹⁸F]fluorohexestrol, prepared by displacement reactions, also showing high affinity for the estrogen receptor researchgate.net.

The synthesis of iodohexestrols has also been reported, with studies noting that iodination generally reduces affinity and specificity for the receptor, and that some derivatives may have issues with non-receptor binding snmjournals.org.

Advanced Analytical Methodologies for Characterization and Quantification in Research Matrices

Spectrometric and Chromatographic Techniques

Spectrometric and chromatographic techniques are indispensable for the detailed analysis of Hexestrol (B1673224) dibutyrate, providing the resolution and sensitivity required for trace-level detection and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem counterpart (GC-MS/MS) are robust techniques for analyzing volatile and semi-volatile organic compounds. For Hexestrol dibutyrate, which may exhibit limited volatility and thermal stability, GC-MS/MS offers high specificity and sensitivity, enabling detection in complex matrices nih.govnih.govmst.dkscispace.comresearchgate.net. The use of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS allows for the targeted detection of specific precursor-to-product ion transitions, significantly reducing background noise and enhancing selectivity nih.govmst.dkresearchgate.net. Studies involving related synthetic estrogens have demonstrated the efficacy of GC-MS/MS in environmental samples, achieving detection limits in the nanogram per liter range nih.gov.

To enhance the chromatographic behavior and detectability of this compound using GC-MS, derivatization is often employed. Silylation, commonly performed with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is a standard method to increase volatility and thermal stability by replacing active hydrogen atoms (e.g., in hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups nih.govnih.govmdpi.comsigmaaldrich.comnih.gov. The addition of catalysts such as trimethylchlorosilane (TMCS) can further improve derivatization efficiency, particularly for compounds with multiple hydroxyl functionalities nih.gov. Optimization of these derivatization protocols is crucial for achieving the lowest possible limits of detection and quantification, ensuring the sensitive and specific analysis of this compound nih.govnih.govsigmaaldrich.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are widely recognized for their superior sensitivity, specificity, and versatility in analyzing a broad spectrum of compounds, including estrogens, often without the need for extensive derivatization mst.dkresearchgate.netvliz.beresearchgate.netrsc.orgnih.goveneuro.orgmdpi.comnih.govthermofisher.comnih.gov. LC-MS/MS, particularly when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, facilitates the simultaneous quantification of multiple analytes with high accuracy and precision, making it ideal for complex sample matrices researchgate.netrsc.orgnih.goveneuro.orgnih.govresearchgate.net. This technique is highly effective for the analysis of this compound and other synthetic estrogens in diverse biological and environmental samples mst.dkresearchgate.netvliz.beresearchgate.netrsc.orgeneuro.orgnih.govnih.gov.

Estrogens, including Hexestrol, can be present in biological samples as conjugates (e.g., glucuronides or sulfates) mst.dk. LC-MS-based methods are capable of directly analyzing these conjugated forms without the necessity of a prior hydrolysis step mst.dkresearchgate.net. This direct analysis is advantageous as it bypasses potential analyte degradation or artifact formation that might occur during hydrolysis, providing a more accurate representation of the compound's presence and metabolic state.

The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a standard and highly effective approach for the analysis of this compound rsc.orgnih.govresearchgate.netresearchgate.nettandfonline.com. HPLC provides the essential separation of this compound from interfering matrix components and other analytes. Mass spectrometry, especially MS/MS, then offers highly specific and sensitive quantification. Common analytical setups utilize C18 stationary phases for chromatographic separation, often with mobile phases comprising mixtures of acetonitrile (B52724) or methanol (B129727) and water rsc.orgeneuro.orgnih.govtandfonline.comhpst.cz. Many developed methods achieve rapid separation, typically within 8-12 minutes, enabling high-throughput analysis eneuro.orgmdpi.comresearchgate.nethpst.cz.

Ultraviolet-Visible (UV-Vis) spectrophotometry can serve as a valuable tool for the initial identification and quantitative determination of this compound, particularly when integrated with chromatographic separation or used for preliminary screening researchgate.netnih.govoecd.orgcore.ac.ukoecd.orgharvardbioscience.com. Hexestrol exhibits characteristic absorption maxima in the UV spectrum, which can be exploited for detection and quantification based on the Beer-Lambert Law researchgate.netnih.gov. Although generally less sensitive and specific than mass spectrometry-based methods, UV-Vis spectrophotometry remains a useful technique, especially for samples with higher analyte concentrations or as a detection method in HPLC systems (e.g., HPLC-DAD) vliz.beresearchgate.netrsc.org.

Magnetic Resonance Spectroscopy for Structural Elucidation of Metabolites

While Magnetic Resonance Spectroscopy (MRS) is a cornerstone for elucidating the structure of organic molecules and their metabolites, specific research detailing the application of MRS for the structural elucidation of this compound metabolites was not found within the scope of the provided search results. However, it is a standard technique that would typically be employed, utilizing techniques such as ¹H NMR, ¹³C NMR, and 2D NMR experiments to confirm the structures of any identified metabolites derived from this compound.

Immunochemical Assay Development and Validation for Research Screening

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), have been developed and optimized for the sensitive detection and quantification of Hexestrol (HES) and its derivatives, including this compound. These methods are crucial for research screening due to their specificity and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

ELISA techniques offer robust platforms for detecting Hexestrol residues, with both direct and indirect competitive formats being explored.

The optimization of indirect competitive ELISAs (ic-ELISAs) is critical for achieving high sensitivity and specificity. Key parameters that have been investigated and optimized for Hexestrol detection include:

Coating Antigen Concentration: Studies have explored various concentrations of coated antigens, such as Hexestrol-OVA (Ovalbumin), to determine optimal binding with antibodies. For instance, in a related study for fluoroquinolone detection, an antigen concentration of 0.05 μ g/well was found to be optimal, yielding a high maximum absorbance (ODmax) of 0.91 nih.gov. Another study optimized coating antigen concentrations for Lumpy Skin Disease Virus (LSDV) at 200 ng/well nih.gov.

Antibody Dilution: The dilution of antisera or monoclonal antibodies is a crucial factor. For Hexestrol detection, optimal antiserum dilution was reported as 1:80,000 semanticscholar.org. In other related ELISA developments, antibody dilutions ranging from 1:32,000 to 1:512,000 were tested, with an optimal dilution of 1:128,000 yielding satisfactory ODmax values nih.govcabidigitallibrary.org.

Incubation Time: Optimization of incubation times for antigen-antibody binding and substrate reactions is essential. For a direct ELISA for Hexestrol, an incubation time of 20 minutes was found to be optimal for the mixture of standard solution and HES-HRP conjugate semanticscholar.orgtandfonline.com.

Buffer Composition and pH: The pH of the assay medium significantly impacts performance. For Hexestrol assays, a neutral pH of 7.4 was identified as optimal, with performance being moderately affected by pH changes between 6.5 and 8 semanticscholar.org.

Detergents and Ionic Strength: The inclusion of detergents like Tween-20 (e.g., 0.05% Tween-20) in buffer solutions has been shown to improve assay performance semanticscholar.org. Optimization of ionic strength using Phosphate-Buffered Saline (PBS) solutions, ranging from 0.02 M to 0.6 M, has also been investigated semanticscholar.org.

Blocking Reagents: Blocking steps are vital to prevent non-specific binding. Blocking buffers, often containing Bovine Serum Albumin (BSA) and detergents like Tween-20, are used to saturate unoccupied sites on the microplate surface ptglab.comsinobiological.com.

Direct competitive ELISA (dcELISA) formats have been developed for Hexestrol detection, offering a more rapid assay by potentially omitting the blocking step tandfonline.com. These assays typically involve synthesizing Hexestrol derivatives, such as hexoestrol-mono-ether-butyrate-ethyl (HES-MEBE) and hexoestrol-mono-caroxyl-propyl-ethyl (HES-MCPE), to enable the coupling of Hexestrol to proteins like Bovine Serum Albumin (BSA) for immunogen preparation and to Horseradish Peroxidase (HRP) for enzyme-linked antigen preparation tandfonline.comtandfonline.com. A direct ELISA developed for Hexestrol residue analysis demonstrated a detection limit as low as 0.01 ng/ml and a total assay duration of approximately 2 hours tandfonline.comtandfonline.com.

The specificity of immunoassays is evaluated by assessing their cross-reactivity with structurally related compounds. For Hexestrol ELISAs, studies have shown high specificity.

Diethylstilbestrol (B1670540) (DES) and Dienestrol (B18971): These compounds, being structurally similar to Hexestrol, exhibited minor cross-reactivity. In one study, diethylstilbestrol showed a cross-reactivity of 0.5%, and dienestrol showed 0.3% tandfonline.comtandfonline.com. Another study reported diethylstilbestrol with >20% cross-reactivity, while dienestrol had <1% semanticscholar.org.

Other Hormones: A panel of other hormones, including 19-nortestosterone, medroxyprogesterone, testosterone, and estrone (B1671321), demonstrated very low cross-reactivities, typically <0.1% or <0.5% semanticscholar.orgtandfonline.comtandfonline.com.

These findings indicate that the developed assays are highly specific for Hexestrol, with minimal interference from structurally related compounds semanticscholar.orgtandfonline.comtandfonline.com. It is important to note that cross-reactivity can be influenced by assay conditions, reagent concentrations, and the specific antibody-hapten conjugate used mdpi.comresearchgate.net.

Table 1: Cross-Reactivity of Hexestrol Immunoassays with Related Compounds

| Compound | Cross-Reactivity (%) | Reference(s) |

| Diethylstilbestrol | 0.5 | tandfonline.comtandfonline.com |

| Diethylstilbestrol | >20 | semanticscholar.org |

| Dienestrol | 0.3 | tandfonline.comtandfonline.com |

| Dienestrol | <1 | semanticscholar.org |

| 19-Nortestosterone | <0.5 | tandfonline.comtandfonline.com |

| 19-Nortestosterone | <0.1 | semanticscholar.org |

| Medroxyprogesterone | <0.5 | tandfonline.comtandfonline.com |

| Medroxyprogesterone | <0.1 | semanticscholar.org |

| Testosterone | <0.5 | tandfonline.comtandfonline.com |

| Testosterone | <0.1 | semanticscholar.org |

| Estrone | <0.5 | tandfonline.comtandfonline.com |

| Estrone | <0.1 | semanticscholar.org |

| Zeranol | <0.1 | semanticscholar.org |

| 17β-estradiol | <0.1 | semanticscholar.org |

Development of Competitive Protein-Binding Assays

Competitive protein-binding assays (CPBAs) are analytical methods used to measure the concentration of a substance by its ability to compete with a radiolabeled or otherwise labeled form of the substance for binding to a specific binding protein or antibody bmglabtech.comnih.gov. While the term "competitive protein-binding assay" is general, specific research detailing the development of such assays for this compound was not extensively found in the provided search results. However, competitive binding assays have been utilized for related compounds. For instance, the affinity of ortho-iodinated hexestrols for estrogen-binding protein from rat uterus was determined using competitive binding assays, showing that 3-iodohexestrol (I-Hex) had a binding affinity 42% that of estradiol (B170435) nih.gov. Techniques like fluorescence polarization (FP) are also employed for protein-ligand binding studies, including competitive assays, to analyze binding properties bmglabtech.com.

Radioimmunoassay Development for High-Sensitivity Detection

Radioimmunoassay (RIA) is a highly sensitive and specific analytical technique that utilizes antibodies to quantify substances in biological samples. For estrogenic compounds, including those related to this compound, RIA has been instrumental in achieving low detection limits, often in the picogram per milliliter range. The principle involves a competitive binding assay where a labeled antigen (e.g., radiolabeled Hexestrol or a related analog) competes with the unlabeled analyte in the sample for binding to a limited amount of specific antibody.

The development of RIA kits for estrogenic compounds typically involves several key steps:

Hapten Synthesis and Conjugation: Small molecules like estrogens, which are not immunogenic on their own, are chemically modified (derivatized) to include a functional group that can be coupled to a larger carrier protein (e.g., bovine serum albumin, BSA) to create an immunogen iaea.org.

Antibody Production: The immunogen is injected into animals (e.g., rabbits, mice) to elicit an immune response and generate polyclonal or monoclonal antibodies specific to the target estrogen.

Radiolabeling: A purified antigen or a suitable derivative is labeled with a radioisotope, commonly Iodine-125 (¹²⁵I) or Tritium (³H), to serve as the radiotracer iaea.orgnih.gov.

Assay Optimization: Parameters such as antibody concentration, radiotracer concentration, incubation time, pH, and buffer composition are optimized to achieve maximum sensitivity, specificity, and reproducibility nih.govsemanticscholar.org.

RIA methods have been successfully developed for various estrogens, such as Estradiol (E2), Estrone (E1), Estriol (E3), and Ethinylestradiol (EE2) nih.govdut.ac.zampbio.comiiarjournals.org. For instance, RIA methods for EE2 have demonstrated sensitivities as low as 10 pg/mL in buffer and 43 pg/mL in unpurified plasma nih.gov. Similarly, ultrasensitive RIA methods for estrone sulfate (B86663) (E1S) have shown excellent correlation with gold-standard GC-MS/MS techniques, proving reliable for monitoring endocrine therapy iiarjournals.org. While direct development of an RIA specifically for this compound is not extensively detailed in the provided literature, the established protocols for related synthetic estrogens indicate its feasibility and potential for high-sensitivity detection in complex matrices.

Table 1: RIA Detection Limits for Estrogenic Compounds

| Analyte | Matrix | Detection Limit (LOD) | Method | Reference |

| Ethinylestradiol (EE2) | Buffer | 10 pg/mL | Radioimmunoassay (RIA) | nih.gov |

| Ethinylestradiol (EE2) | Unpurified Plasma | 43 pg/mL | Radioimmunoassay (RIA) | nih.gov |

| Estrone Sulfate (E1S) | Serum | Not specified | Direct 'ultrasensitive' RIA | iiarjournals.org |

| Estradiol (E2) | Water | 107 pg/L | Competitive Radioimmunoassay (RIA) | dss.go.th |

| Ethinylestradiol (EE2) | Water | 53 pg/L | Competitive Radioimmunoassay (RIA) | dss.go.th |

| Hexoestrol (HES) | Urine | 0.07 ng/mL | Enzyme-Linked Immunosorbent Assay (ELISA) | semanticscholar.org |

Novel Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing this compound and related estrogenic compounds in complex matrices such as biological fluids (urine, plasma) or environmental samples often necessitates efficient sample preparation to remove interfering substances and pre-concentrate the analytes. Traditional methods like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common, but newer techniques offer improved efficiency, selectivity, and reduced solvent consumption.

Application of Fabric Phase Sorptive Extraction (FPSE) for Estrogenic Compounds

Fabric Phase Sorptive Extraction (FPSE) is an advanced microextraction technique that integrates the advantages of Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE) nih.govdphen1.comresearchgate.netresearchgate.net. It utilizes a permeable fabric substrate (e.g., cellulose, polyester, fiberglass) coated with a thin layer of a sol-gel derived hybrid organic-inorganic sorbent. This design provides a large surface area for analyte adsorption, leading to high extraction efficiency and fast kinetics nih.govdphen1.comresearchgate.net.

FPSE has been successfully applied for the extraction and analysis of various estrogenic compounds, including Bisphenol A (BPA), 17α-ethynylestradiol (EE2), and β-estradiol (E2), from complex matrices such as urine and milk nih.govresearchgate.netmdpi.com. Studies have demonstrated its effectiveness in achieving low detection limits when coupled with High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (HPLC-MS/MS) nih.govresearchgate.net. For example, an FPSE-HPLC-FLD method for EE2, E2, and BPA reported Limit of Detection (LOD) values ranging from 20 to 42 pg/mL nih.gov. Similarly, FPSE coupled with UHPLC-MS/MS for estrogenic compounds in milk achieved detection limits between 0.047 and 1.242 ng·mL⁻¹ researchgate.net. The ability of FPSE to directly extract from complex samples like whole milk without extensive pre-treatment makes it a valuable technique for the analysis of synthetic estrogens like this compound dphen1.comfiu.edu.

Table 2: FPSE Performance for Estrogenic Compounds

| Analyte(s) | Matrix | Extraction Technique | Detection Method | LOD Range | Reference |

| EE2, E2, BPA | Urine, Water | FPSE | HPLC-FLD | 20–42 pg/mL | nih.gov |

| BPA, 5 Estrogenic EDCs | Whole Milk | FPSE | HPLC-UV, HPLC-MS/MS | Not specified | fiu.edu |

| Natural & Synthetic Estrogens | Milk, Dairy | FPSE | UHPLC-MS/MS | 0.047–1.242 ng·mL⁻¹ | researchgate.net |

Immunoaffinity Extraction Techniques for Selective Isolation

Immunoaffinity extraction (IAE), often implemented through Immunoaffinity Chromatography (IAC), offers exceptional selectivity for isolating target analytes from complex mixtures. This technique relies on the specific binding interaction between an immobilized antibody and its corresponding antigen. By using antibodies raised against specific estrogenic compounds, researchers can achieve highly selective isolation and pre-concentration of target analytes like Hexestrol and its derivatives mst.dktandfonline.comtandfonline.comnih.gov.

IAC columns are typically prepared by immobilizing antibodies onto a solid support matrix, such as Sepharose nih.gov. The sample containing the analyte is passed through the column, allowing the target compound to bind to the immobilized antibodies. Interfering substances are washed away, and the bound analyte is then eluted using a specific buffer or solvent nih.goveaglebio.comrsc.org. This process can significantly simplify downstream analysis and improve the sensitivity of detection methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) tandfonline.comnih.gov.

Methods have been developed for the selective isolation of diethylstilbestrol (DES), dienestrol, and hexestrol using immunoaffinity columns with antibodies raised against DES tandfonline.comtandfonline.comnih.gov. These studies reported recoveries ranging from 28% to 96% for Hexestrol and related compounds from urine, plasma, and buffer samples nih.gov. The high specificity of immunoaffinity extraction makes it a powerful tool for targeting specific synthetic estrogens, including this compound, in complex biological matrices.

Table 3: Immunoaffinity Extraction Performance for Estrogenic Compounds

| Analyte(s) | Matrix | Extraction Technique | Detection Method | Recovery Range | Reference |

| Diethylstilbestrol, Dienestrol, Hexestrol | Urine, Plasma, Buffer | Immunoaffinity Column | GC-negative-ion CI-MS | 28–96% | nih.gov |

| Estradiol | Wastewater | Immunoaffinity Column | HPLC-FLD or HPLC-MS | Not specified | eaglebio.com |

| Steroid Estrogens | Wastewater | Immunoaffinity Extraction | HPLC-electrospray-MS | Not specified | mst.dk |

These advanced analytical methodologies provide robust frameworks for the sensitive and selective detection and quantification of this compound and related compounds, contributing significantly to research in endocrinology, environmental science, and toxicology.

Compound List:

this compound

Hexestrol (HES)

Diethylstilbestrol (DES)

Dienestrol

Ethinylestradiol (EE2)

Estradiol (E2)

Estrone (E1)

Estriol (E3)

Bisphenol A (BPA)

Nonylphenol (NP)

Octylphenol (OP)

Nonylphenol polyethoxylates (NPE)

Estrone sulfate (E1S)

Molecular and Cellular Mechanisms of Action in Preclinical Research Models

Estrogen Receptor Interactions and Ligand Binding Specificity

The estrogenic activity of hexestrol (B1673224) is mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). These interactions are fundamental to its cellular effects.

Hexestrol has demonstrated a high binding affinity for both estrogen receptor subtypes. Studies have shown that hexestrol binds to ERα and ERβ with Ki values of 0.06 nM for both receptors. Another study reported EC50 values of 0.07 nM for ERα and 0.175 nM for ERβ. targetmol.commedchemexpress.com This high affinity is comparable to, and in some cases slightly higher than, that of the endogenous estrogen, estradiol (B170435). wikipedia.org Specifically, hexestrol has been reported to possess approximately 302% of the affinity of estradiol for ERα and 234% for ERβ. wikipedia.org

Below is an interactive data table summarizing the binding affinity of Hexestrol to Estrogen Receptors.

| Receptor Subtype | Binding Affinity Metric | Value (nM) | Reference |

|---|---|---|---|

| ERα | Ki | 0.06 | medchemexpress.com |

| ERβ | Ki | 0.06 | medchemexpress.com |

| ERα | EC50 | 0.07 | targetmol.com |

| ERβ | EC50 | 0.175 | targetmol.com |

The stereochemistry of hexestrol and its derivatives plays a crucial role in their interaction with the estrogen receptor. Research into aziridine-substituted hexestrol derivatives, designed as affinity labels for the estrogen receptor, has shown that even minor changes in structure can significantly alter the rate and efficiency of receptor binding. nih.gov The irreversible attachment of these derivatives to the receptor requires a precise alignment of the compound within the receptor's binding site. nih.gov The apparent competitive binding affinity of these derivatives for the estrogen receptor ranges from 1.8% to 25% of that of estradiol. nih.gov

Preclinical studies have investigated the impact of hexestrol derivatives on macromolecular synthesis, primarily through their ability to interact with and inactivate the estrogen receptor. A series of chemically reactive hexestrol derivatives bearing alkylating functions were synthesized to act as potential affinity labels. nih.gov These electrophilic derivatives were found to be rapid and effective inactivators of the estrogen receptor, with most achieving 24-70% inactivation within 0.5 to 5 hours at 25°C. nih.gov By irreversibly binding to and inactivating the receptor, these compounds can modulate the transcription of estrogen-responsive genes, thereby impacting DNA and RNA synthesis. Furthermore, exposure to hexestrol has been found to induce DNA damage in oocytes. nih.gov

Hexestrol exposure has been shown to influence key cellular signaling pathways. In placental cells, hexestrol can increase the expression of growth hormone-releasing hormone by activating both the p38 mitogen-activated protein kinase (MAPK) and the cyclic AMP response element-binding protein (CREB). nih.gov This activation suggests a mechanism by which hexestrol can interfere with hormonal regulation and cellular function beyond direct estrogen receptor-mediated gene transcription.

Subcellular and Organelle-Level Perturbations

The effects of hexestrol extend to the disruption of subcellular structures and organelle function, with notable impacts on mitochondria.

Research has demonstrated that hexestrol exposure can significantly perturb mitochondrial dynamics and function. nih.gov In mouse oocytes, hexestrol was found to disrupt the distribution of mitochondria and interfere with the balance of mitochondrial fission and fusion. nih.gov This disruption leads to an aberrant mitochondrial membrane potential and an accumulation of reactive oxygen species (ROS). nih.gov Consequently, these mitochondrial dysfunctions can lead to increased cytosolic Ca2+ levels, DNA damage, and ultimately, early apoptosis. nih.gov

Investigations into Microtubule Polymerization and Disassembly

Hexestrol dibutyrate has been identified as an inhibitor of microtubule polymerization. targetmol.com This action is significant as microtubules are crucial components of the cytoskeleton, involved in vital cellular processes such as cell division, intracellular transport, and the maintenance of cell structure. The inhibition of their polymerization can disrupt these functions, potentially leading to mitotic arrest. targetmol.com

In broader studies of related synthetic estrogens, compounds like meso-hexestrol have demonstrated the ability to inhibit the in vitro assembly of microtubule proteins isolated from porcine brains. The inhibitory activity of these related compounds was observed to be dose-dependent. Electron microscopy in these studies revealed that the presence of certain synthetic estrogens, including meso-hexestrol, leads to the formation of aberrant twisted ribbon structures from microtubule proteins.

| Compound Group | Observed Effect on Microtubules | Model System |

| Synthetic Estrogens (including meso-hexestrol) | Inhibition of microtubule assembly, formation of twisted ribbon structures | Porcine brain microtubule proteins |

| This compound | Inhibition of microtubule polymerization, induction of mitotic arrest | Not specified in available literature |

Inhibition of Phospholipid Liposomal Lipid Peroxidation

There is no available scientific literature or preclinical data regarding the specific effects of this compound on the inhibition of phospholipid liposomal lipid peroxidation. This area of research remains uninvestigated for this particular compound.

Preclinical Investigations of Reproductive System Function

Studies on Ovarian Morphology and Oogenesis

Specific preclinical studies detailing the effects of this compound on ovarian morphology and the process of oogenesis have not been identified in the available scientific literature. Research on the parent compound, hexestrol, has shown adverse effects on ovarian function, including reduced ovary weight and impaired folliculogenesis in mouse models. However, it is crucial to note that these findings are not directly attributable to this compound, and dedicated studies are required to understand its specific impact on female reproductive tissues.

Research on Spermatocyte Degeneration in Male Models

There is a lack of specific preclinical research on the effects of this compound on spermatocyte degeneration in male models. While studies on a related compound, hexestrol diacetate, have shown detrimental effects on the seminiferous epithelium in male rabbits, including vacuolar degeneration of spermatocytes and spermatids, similar investigations concerning this compound are absent from the current body of scientific literature. The potential for this compound to induce similar testicular toxicity remains to be determined through direct experimental evaluation.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Studies

In vitro experiments, particularly those using liver microsomes, have been instrumental in isolating and identifying the initial steps of hexestrol (B1673224) metabolism. These studies provide a controlled environment to characterize specific enzymatic reactions.

Characterization of Microsomal Metabolism and Metabolite Identification (e.g., 3'-hydroxyhexestrol (B1218120) formation)

Studies utilizing phenobarbital-induced rat liver microsomes have demonstrated that a primary step in the metabolism of hexestrol is aromatic hydroxylation. This process leads to the formation of the catechol estrogen metabolite, 3'-hydroxyhexestrol. nih.gov The identity of this metabolite has been confirmed by comparing the experimental product with a synthetically created reference standard. nih.gov It is noteworthy that these in vitro systems did not detect the conversion of hexestrol to diethylstilbestrol (B1670540), another synthetic estrogen. nih.gov

Enzymatic Oxidation Processes, including Peroxidase-Mediated Quinone Formation

Following the initial hydroxylation, the resulting catechol metabolite can undergo further oxidation. The enzyme horseradish peroxidase has been shown to catalyze the oxidation of 3'-hydroxyhexestrol. nih.gov This enzymatic process results in the formation of a highly reactive intermediate known as 3',4'-hexestrol quinone. nih.gov This oxidation can also be achieved non-enzymatically through the use of oxidizing agents like silver oxide or silver carbonate. nih.gov

In Vivo Biotransformation and Metabolite Profiling

In vivo studies, which examine metabolic processes within a living organism, provide a broader picture of how hexestrol is transformed and excreted. These studies have identified a range of metabolites in bodily fluids, confirming and expanding upon the findings from in vitro models.

Identification of Key Urinary Metabolites (e.g., 3'-hydroxyhexestrol, 3'-methoxyhexestrol, 1-hydroxyhexestrol)

Analysis of urine from male Syrian hamsters administered hexestrol has led to the identification of several key metabolites. nih.gov Consistent with in vitro findings, 3'-hydroxyhexestrol is a significant urinary metabolite. nih.gov Further biotransformation of this catechol includes methylation, resulting in the detection of 3'-methoxyhexestrol. nih.gov Another hydroxylated metabolite, 1-hydroxyhexestrol, has also been identified, indicating that hydroxylation can occur at different positions on the molecule. nih.gov As with the in vitro studies, diethylstilbestrol was not detected as an in vivo metabolite. nih.gov

Elucidation of Glucuronidation Pathways (e.g., Hexestrol-beta-D-glucuronide)

Glucuronidation is a major pathway in the metabolism and elimination of estrogenic compounds. This process involves the conjugation of the estrogen with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. wikipedia.org This conjugation dramatically increases the water solubility of the compound, facilitating its excretion via urine or bile. wikipedia.orgcohlife.org While the specific isolation of Hexestrol-beta-D-glucuronide is not detailed in the provided research, this pathway is a well-established mechanism for the metabolism of both endogenous estrogens like estradiol (B170435) and other xenobiotics. wikipedia.org The formation of glucuronide conjugates is a critical step in the detoxification and clearance of such compounds from the body.

Reactive Metabolite Formation and Associated Chemical Reactivity

The metabolic activation of hexestrol can lead to the formation of chemically reactive metabolites. The 3',4'-hexestrol quinone, formed from the oxidation of 3'-hydroxyhexestrol, is one such reactive intermediate. nih.gov This quinone is unstable, with a reported half-life of 53 minutes in methylene (B1212753) chloride. nih.gov Its reactivity is demonstrated by its ability to react with sulfur-containing molecules, such as mercaptoethanol, through a Michael addition reaction. nih.gov It also readily reacts with simple amines like ethylamine. nih.gov This chemical reactivity suggests that such metabolites could potentially interact with cellular macromolecules, a process often linked to the biological activity of the parent compound. nih.gov

Data Tables

Table 1: Key Metabolites of Hexestrol

| Metabolite Name | Method of Identification | Pathway |

|---|---|---|

| 3'-hydroxyhexestrol | In Vitro (Microsomal Assay), In Vivo (Urine Analysis) | Aromatic Hydroxylation |

| 3'-methoxyhexestrol | In Vivo (Urine Analysis) | Methylation (of 3'-hydroxyhexestrol) |

| 1-hydroxyhexestrol | In Vivo (Urine Analysis) | Aromatic Hydroxylation |

Table 2: Enzymatic Processes in Hexestrol Metabolism

| Enzymatic Process | Enzyme Family/Example | Substrate | Product |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (implied) | Hexestrol | 3'-hydroxyhexestrol |

| Oxidation | Peroxidase (e.g., Horseradish Peroxidase) | 3'-hydroxyhexestrol | 3',4'-hexestrol quinone |

Research on Hexestrol Quinone (HES-3',4'-Q) Formation and Chemical Stability

The metabolic activation of hexestrol begins with its conversion to a catechol estrogen. In vitro metabolism of hexestrol by rat liver microsomes leads to the formation of 3'-hydroxyhexestrol. nih.gov This catechol metabolite is a crucial intermediate in the pathway toward more reactive species.

The subsequent step is the oxidation of 3'-hydroxyhexestrol to its corresponding o-quinone, 3',4'-hexestrol quinone (HES-3',4'-Q). nih.gov This oxidation can be catalyzed by enzymes such as horseradish peroxidase or can occur non-enzymatically with oxidizing agents like silver oxide. nih.gov Research has demonstrated that this quinone is an unstable and highly reactive molecule. nih.gov Its chemical stability has been quantified, showing a half-life of 53 minutes in methylene chloride, which underscores its transient but potent nature as a reactive intermediate. nih.gov The formation of such electrophilic quinones is considered a significant mechanism in the carcinogenicity of various estrogens. nih.gov

Table 1: Formation and Properties of Hexestrol Quinone

| Precursor | Metabolite | Oxidizing Agent Examples | Product | Chemical Stability (Half-life) |

|---|---|---|---|---|

| Hexestrol | 3'-hydroxyhexestrol | Rat Liver Microsomes | - | - |

| 3'-hydroxyhexestrol | - | Horseradish Peroxidase, Silver Oxide | 3',4'-hexestrol quinone (HES-3',4'-Q) | 53 minutes (in CH₂Cl₂) |

Investigations into Reactions with Biological Nucleophiles (e.g., Sulfur-containing Compounds, Amines)

Quinones are known electrophiles that can readily react with cellular nucleophiles through a process called Michael addition. nih.govacs.org The reactivity of HES-3',4'-Q with biological nucleophiles has been a key area of investigation to understand its mechanism of toxicity.

Studies have shown that HES-3',4'-Q reacts with sulfur-containing compounds. For example, its reaction with mercaptoethanol results in the formation of 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol. nih.gov This demonstrates the quinone's ability to form covalent bonds with sulfhydryl groups, which are present in proteins and molecules like glutathione.

Similarly, HES-3',4'-Q reacts with simple amines. nih.gov In a model reaction with ethylamine, it forms N-ethyl-aminohexestrol. nih.gov These reactions with both sulfur and amine nucleophiles confirm the electrophilic nature of the hexestrol quinone and its potential to alkylate essential biological molecules like proteins and DNA, which can disrupt their normal function. nih.govnih.gov

Table 2: Reactions of HES-3',4'-Q with Nucleophiles

| Nucleophile Type | Example Nucleophile | Reaction Type | Product |

|---|---|---|---|

| Sulfur-containing Compound | Mercaptoethanol | Michael Addition | 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol |

| Amine | Ethylamine | Michael Addition | N-ethyl-aminohexestrol |

Studies on DNA Adduct Formation by Reactive Metabolites

A critical consequence of the formation of reactive estrogen metabolites is their ability to damage genetic material. The reaction of HES-3',4'-Q with DNA has been shown to be a key step in its carcinogenic mechanism. nih.gov

The interaction of the quinone with DNA leads to the formation of covalent adducts. Specifically, HES-3',4'-Q reacts with purine (B94841) bases in DNA to form depurinating adducts, namely N3-adenine (N3Ade) and N7-guanine (N7Gua) adducts. nih.gov The formation of these adducts destabilizes the glycosidic bond between the purine base and the deoxyribose sugar, leading to the loss of the base and the creation of an apurinic site in the DNA strand. nih.gov Such apurinic sites are mutagenic lesions that can lead to errors during DNA replication and contribute to the initiation of cancer. nih.gov

Comparative Metabolic Activation Studies with Other Estrogenic Compounds

The metabolic activation pathway of hexestrol through a catechol quinone intermediate is not unique. This mechanism is shared by both natural and other synthetic estrogens, providing a unifying theory for their carcinogenic activity. nih.gov

Studies have demonstrated that natural estrogens like estradiol (E2) and estrone (B1671321) (E1), as well as the potent synthetic estrogen diethylstilbestrol (DES), are also metabolized to catechol estrogens, which are then oxidized to their respective reactive quinones. nih.gov These quinones, much like HES-3',4'-Q, react with DNA to form the same types of depurinating adducts: 4-OHE1(E2)-1-N7Gua and 4-OHE1(E2)-1-N3Ade. nih.gov This common pathway of metabolic activation and DNA adduct formation links the carcinogenicity of both natural and synthetic estrogens. nih.gov

In contrast, the quinone of dienestrol (B18971) (DIES), another synthetic estrogen, does not form these specific depurinating adducts, indicating a different mechanism of action or toxicity. nih.gov This comparative analysis highlights the structural features that make certain estrogens susceptible to this particular metabolic activation pathway leading to genotoxicity.

Table 3: Comparative DNA Adduct Formation by Estrogen Quinones

| Estrogen | Catechol Intermediate | Quinone Intermediate | Forms Depurinating N3Ade & N7Gua Adducts? |

|---|---|---|---|

| Hexestrol (HES) | 3'-hydroxyhexestrol | HES-3',4'-Q | Yes |

| Estradiol (E2) / Estrone (E1) | 4-hydroxy E2 / 4-hydroxy E1 | E1(E2)-3,4-Q | Yes |

| Diethylstilbestrol (DES) | 3'-OH-DES | DES-3',4'-Q | Yes |

| Dienestrol (DIES) | 3'-OH-DIES | DIES-3',4'-Q | No |

Structure Activity Relationships Sar and Analog Development for Mechanistic Insights

Comparative Pharmacological and Biochemical Investigations with Related Stilbenoids (e.g., Diethylstilbestrol (B1670540), Dienestrol)

Hexestrol (B1673224) is a nonsteroidal estrogen belonging to the stilbestrol group, closely related to Diethylstilbestrol (DES) and Dienestrol (B18971). cymitquimica.comnih.gov Comparative studies of these compounds are essential for understanding their pharmacological and biochemical profiles.

Hexestrol exhibits a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), reported to be approximately 302% and 234% of the affinity of estradiol (B170435), respectively. wikipedia.orghubbry.com Along with Diethylstilbestrol, it is considered one of the most potent estrogens. wikipedia.orghubbry.com Dienestrol also demonstrates significant binding affinity, with approximately 223% and 404% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org

Biochemical investigations have utilized immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry to detect Hexestrol, Diethylstilbestrol, and Dienestrol in biological samples. nih.gov In vitro fluorescence polarization assays have been employed to evaluate the binding ability of these stilbenes to the ER ligand-binding domain (LBD). nih.gov In one such study, Hexestrol showed a stronger binding capability for ER-LBD (IC50 value of 9.27 nM) compared to Dienestrol (12.94 nM) and Diethylstilbestrol (22.38 nM). nih.gov

The structural requirements for the estrogenic activities of stilbene (B7821643) derivatives have been elucidated, highlighting the importance of a p-hydroxyl group in one phenyl ring, a vinyl linkage, and another phenyl ring for maximal activity. jst.go.jp The hydrophobicity of the linkage also contributes to higher activity, as seen in Diethylstilbestrol. jst.go.jp

| Compound | ERα Binding Affinity (vs. Estradiol) | ERβ Binding Affinity (vs. Estradiol) | IC50 for ER-LBD |

| Hexestrol | ~302% wikipedia.orghubbry.com | ~234% wikipedia.orghubbry.com | 9.27 nM nih.gov |

| Diethylstilbestrol | High oup.com | High | 22.38 nM nih.gov |

| Dienestrol | ~223% wikipedia.org | ~404% wikipedia.org | 12.94 nM nih.gov |

Computational Approaches to Structure-Activity Relationship Elucidation

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools for understanding the SAR of Hexestrol and its analogs at a molecular level.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding. nih.gov For stilbene estrogens like Hexestrol, docking studies have been performed to understand their binding mechanism with target proteins. researchgate.net These studies can elucidate how Hexestrol and its analogs occupy the active site of a receptor, potentially blocking substrate binding and inhibiting enzyme activity. researchgate.net The results of docking studies can help to understand the binding mechanism of compounds with their target receptors. core.ac.uk

QSAR is a computational approach that aims to build a statistical model correlating the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov For Hexestrol-related compounds, QSAR analyses have been performed to understand the relationship between their molecular structure and biological activities. nih.gov These studies have shown that parameters such as the minimized conformational energy, which reflects molecular stability, and the distance between the two phenolic hydroxyl oxygens, can be correlated with biological activity. nih.gov The development of robust 3D-QSAR models can be used to design more potent therapeutic agents. nih.gov These models can predict the activity of novel compounds and guide the synthesis of analogs with improved pharmacological profiles.

Advanced Research Applications and Emerging Directions in Hexestrol Studies

Development of Hexestrol-Based Molecular Probes for Estrogen Receptor Subtype Specificity

The investigation into the nuanced roles of estrogen receptor (ER) subtypes, primarily ERα and ERβ, has necessitated the development of sophisticated molecular tools. Hexestrol (B1673224), with its high affinity for both ER subtypes, has served as a foundational scaffold for the synthesis of derivative compounds designed as molecular probes. nih.govwikipedia.org These probes are instrumental in elucidating the distinct physiological and pathological functions governed by each receptor subtype.

Researchers have synthesized a variety of hexestrol derivatives, including those with halogenated side chains (fluorine, chlorine, bromine, and iodine), to modulate binding affinity and explore structure-activity relationships. nih.gov For instance, a series of hexestrol analogues with halogens at the terminus of the hexane (B92381) chain demonstrated a monotonically decreasing binding affinity for uterine estrogen receptors, from 129% of estradiol (B170435) for the fluoro analogue to 60% for the iodo analogue. nih.gov This highlights the receptor's sensitivity to both lipophilicity and steric bulk at this position. nih.gov

Furthermore, chemically reactive hexestrol derivatives, such as those bearing halo ketone, halohydrin, or epoxide functions, have been developed as potential affinity labels. nih.gov These molecules are designed to bind covalently to the receptor, allowing for its isolation and characterization. One such development is a hexestrol diazirine, a carbene-generating photoaffinity label that has shown high efficiency and selectivity in covalently labeling the ER. nih.gov Such tools are invaluable for mapping the hormone-binding domain of the receptor. nih.gov

The ultimate goal of this line of research is to create probes with high specificity for either ERα or ERβ. While hexestrol itself binds strongly to both, subtle modifications to its structure can tilt the binding preference. targetmol.com The development of ERβ-selective fluorescent probes, for example, is an active area of research, with some success in creating probes that can be used for imaging purposes in conditions like prostate cancer, where ERβ expression is significant. mdpi.comnih.gov

| Derivative Type | Purpose | Key Findings |

| Halogenated Hexestrols | Investigate structure-activity relationships and develop imaging agents | Binding affinity for ERs decreases with increasing halogen size (Fluoro > Chloro > Bromo > Iodo). nih.gov |

| Chemically Reactive Hexestrols | Affinity labeling and selective cytotoxic agents | Electrophilic derivatives can effectively inactivate the estrogen receptor. nih.gov |

| Hexestrol Diazirine | Photoaffinity labeling | Covalently labels the ER with high efficiency and selectivity, aiding in the study of the hormone-binding domain. nih.gov |

Investigation of Hexestrol as a Model Compound for Understanding Estrogen-Mediated Biological Processes

Hexestrol's potent and well-characterized estrogenic activity makes it an excellent model compound for studying the myriad biological processes mediated by estrogen signaling. wikipedia.orgnih.gov Its structural similarity to diethylstilbestrol (B1670540) and its high affinity for estrogen receptors allow it to mimic the effects of endogenous estrogens like estradiol, providing a stable and reliable tool for laboratory investigations. wikipedia.org

One area of research where hexestrol has been employed is in understanding the impact of estrogenic compounds on reproductive health. Studies have used hexestrol to investigate its effects on oocyte quality, revealing that exposure can lead to perturbations in mitochondrial dynamics and function, ultimately impairing oocyte maturation and early embryonic development. nih.gov These findings demonstrate hexestrol's utility in modeling the cellular and molecular consequences of exposure to potent environmental estrogens. nih.gov

Hexestrol also serves as a tool to dissect the complex signaling pathways initiated by estrogen receptor activation. genome.jp By observing the downstream effects of hexestrol treatment in various cell and animal models, researchers can map the gene expression changes and cellular responses that are characteristic of estrogenic stimulation. For example, it has been used in studies of visual habituation learning in larval zebrafish, where it was shown to potentiate habituation, indicating an influence on neural circuits. elifesciences.org

The historical use of tritiated hexestrol was pivotal in early studies of estrogen action, demonstrating a similar time course of uptake in target tissues like the uterus as seen with tritiated estradiol. nih.gov This confirmed that non-steroidal estrogens interact with the same target sites, laying the groundwork for the eventual discovery and characterization of the estrogen receptor.

Exploration of Polymeric Conjugates for Targeted Delivery in Research Models

The field of polymer therapeutics is continually advancing, with a focus on creating drug delivery systems that can target specific tissues and release their payload in a controlled manner. nih.gov Polymer-drug conjugates, which involve covalently linking a therapeutic agent to a polymer backbone, offer numerous advantages, including improved solubility, longer circulation times, and the potential for targeted delivery through the enhanced permeability and retention (EPR) effect in tumors. nih.govnih.gov

While specific research on hexestrol dibutyrate conjugated to polymers is not widely documented, the principles of this technology are directly applicable. The synthetic non-steroidal estrogen, diethylstilbestrol (DES), a compound structurally related to hexestrol, has been incorporated into pH-responsive polyacetalic systems for the treatment of advanced prostate cancer. nih.gov This research demonstrates the feasibility of incorporating non-steroidal estrogens into polymeric carriers to enhance their therapeutic potential. nih.gov

The design of such conjugates for hexestrol would involve selecting a biocompatible and biodegradable polymer, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. nih.govresearchgate.net The hexestrol molecule would be attached to the polymer via a linker that is stable in circulation but cleavable at the target site, for instance, in the acidic microenvironment of a tumor or in the presence of specific enzymes.

Potential Components of a Hexestrol-Polymer Conjugate:

| Component | Function | Example Materials |

| Polymer Backbone | Carrier, improves pharmacokinetics | Polyethylene glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA) |

| Drug | Active therapeutic agent | Hexestrol or its derivatives |

| Linker | Connects drug to polymer, allows for controlled release | pH-sensitive linkers (e.g., hydrazone), enzyme-cleavable linkers |

| Targeting Ligand | Directs the conjugate to specific cells or tissues (optional) | Antibodies, peptides, aptamers |

The development of hexestrol-polymer conjugates could provide powerful research tools for studying the long-term effects of estrogenic stimulation in specific tissues within animal models, while minimizing systemic exposure. This targeted approach would be particularly valuable for investigating the role of estrogens in cancer progression and other hormone-dependent conditions. researchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying hexestrol dibutyrate in experimental samples?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 280 nm) or GC-MS with electron ionization for quantification, ensuring calibration with certified reference standards .

- NMR Spectroscopy : Perform - and -NMR to verify structural integrity, focusing on ester group signals (δ ~4.2 ppm for dibutyrate protons) .

- Elemental Analysis : Validate molecular composition (C, H, O) to confirm synthetic accuracy .

Q. How can researchers design receptor-binding assays to evaluate this compound’s estrogenic activity?

- In vitro competitive binding assays : Use ERα/ERβ-transfected cell lines (e.g., HEK293) with -estradiol as a tracer. Measure displacement efficiency at varying this compound concentrations (1 nM–10 µM) and calculate IC values .

- Dose-response validation : Include tamoxifen or ICI 182,780 as ER antagonists to confirm specificity .

Q. What synthetic routes are documented for this compound, and how can purity be optimized?

- Photocatalyzed coupling : A recent method involves styrene derivatives and BrCFCOMe under blue-light irradiation to form bis-difluoroacetylated intermediates, followed by esterification .

- Purity optimization : Use silica gel chromatography (hexane:ethyl acetate = 4:1) and recrystallization from ethanol to achieve >98% purity .

Advanced Research Questions

Q. How should researchers address contradictions in reported carcinogenicity data for this compound?

- Species-specific analysis : Compare rodent models (e.g., Syrian hamsters) with human cell lines to assess metabolic activation differences. For example, cytochrome P450 isoforms (CYP1A1/1B1) may convert this compound into reactive quinones in rodents but not humans .

- Dose-response reevaluation : Conduct long-term exposure studies (6–12 months) at environmentally relevant doses (≤1 mg/kg/day) to resolve discrepancies between acute toxicity and chronic carcinogenicity .

Q. What experimental strategies are effective for studying this compound’s stability under physiological conditions?

- Hydrolysis kinetics : Incubate this compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., free hexestrol) .

- Light/temperature stability : Expose samples to UV-A (365 nm) and varying temperatures (4°C–40°C) to assess photodegradation and storage conditions .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to ERα/ERβ, focusing on hydrogen bonding with Glu353/Arg394 and hydrophobic interactions with the ligand-binding domain .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability and binding free energy (MM-PBSA) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC and Hill coefficients .

- Meta-analysis : Pool data from independent studies using random-effects models (RevMan) to assess heterogeneity and publication bias .

Methodological Considerations

Q. How should researchers validate the reproducibility of this compound synthesis protocols?

- Inter-laboratory validation : Share detailed protocols (e.g., catalyst loading, reaction time) with collaborating labs and compare yields/purity .

- Open-source data sharing : Publish raw NMR/HPLC chromatograms in supplementary materials to enable peer verification .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.